molecular formula C11H9BrFNO2S2 B14925067 N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B14925067
M. Wt: 350.2 g/mol
InChI Key: WUPWKCOFVGBNFQ-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromo-substituted phenyl group, a fluorinated thiophene ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-2-methylaniline with 5-fluorothiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-

Uniqueness

N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C11H9BrFNO2S2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9BrFNO2S2/c1-7-6-8(12)2-3-9(7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

WUPWKCOFVGBNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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